n-(2-Chloropyridin-3-yl)-2-nitrobenzamide
Description
Significance and Research Context in Contemporary Medicinal Chemistry
In the field of medicinal chemistry, compounds like N-(2-Chloropyridin-3-yl)-2-nitrobenzamide are often studied for their potential biological activities. cymitquimica.com The presence of both a pyridine (B92270) ring and a nitroaromatic group within the same molecule is significant, as these motifs are found in numerous therapeutic agents. scielo.brnih.gov The specific arrangement of these groups in this compound provides a scaffold that can be further modified to explore structure-activity relationships. Research into similar benzamide (B126) derivatives has explored their potential as anti-inflammatory, antibacterial, and anticancer agents. ontosight.aiontosight.ai
Historical Perspective of Benzamide Derivatives in Pharmaceutical Sciences
Benzamide and its derivatives have a rich history in the pharmaceutical sciences, with numerous compounds having been developed into successful drugs. wikipedia.orgresearchgate.net Substituted benzamides are a class of structurally related compounds that include antipsychotics like sulpiride (B1682569) and amisulpride, as well as antiemetics such as metoclopramide. researchgate.netdrugbank.com The versatility of the benzamide scaffold has allowed for the development of drugs targeting a wide range of conditions, from psychiatric disorders to gastrointestinal issues. researchgate.netgoogle.com The development of these compounds has been a significant area of research, leading to a deeper understanding of how structural modifications to the benzamide core can influence pharmacological activity. nih.gov
Overview of Pyridine and Nitroaromatic Motifs in Bioactive Compounds
The pyridine ring is a fundamental heterocyclic motif found in a vast number of biologically active compounds, including natural products like vitamins and alkaloids, as well as many synthetic drugs. nih.govrsc.orgnih.gov Its presence in a molecule can influence properties such as water solubility and the ability to bind to biological targets. nih.govnih.gov Pyridine derivatives have been developed for a wide array of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. nih.govbohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEBEDCRJXPXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145518 | |
| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-86-0 | |
| Record name | N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-3-pyridyl)-o-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.585 | |
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Synthetic Methodologies and Chemical Transformations of N 2 Chloropyridin 3 Yl 2 Nitrobenzamide
Established Synthetic Routes
The creation of the central amide linkage in N-(2-chloropyridin-3-yl)-2-nitrobenzamide is typically achieved through standard acylation reactions. The choice between using a pre-activated acyl chloride or generating a reactive carboxylic acid derivative in situ defines the primary synthetic strategies.
Reaction of 3-amino-2-chloropyridine (B31603) with o-nitrobenzoyl chloride in the presence of triethylamine (B128534)
One of the most direct and widely recognized methods for synthesizing this compound is the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. chemicalbook.com This reaction, a variation of the Schotten-Baumann reaction, is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758), at ambient temperatures. mdpi.com
The reaction mechanism involves the nucleophilic attack of the primary amine group of 3-amino-2-chloropyridine on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. Triethylamine is added to the reaction mixture to act as a base, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. mdpi.com The removal of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The final product is typically a crystalline solid with a melting point in the range of 157-159 °C. chemicalbook.com
Table 1: Reactants and Conditions for Synthesis via Acyl Chloride A representative table based on typical Schotten-Baumann reaction conditions.
| Reactant / Reagent | Role | Typical Molar Ratio | Notes |
| 3-amino-2-chloropyridine | Nucleophile | 1.0 | The key pyridine (B92270) precursor. |
| 2-nitrobenzoyl chloride | Electrophile (Acylating Agent) | 1.0 - 1.1 | Highly reactive; should be handled with care. |
| Triethylamine | Base (HCl Scavenger) | 1.1 - 1.5 | Neutralizes the HCl byproduct. |
| Dichloromethane (DCM) | Solvent | - | An inert solvent that dissolves reactants. |
Synthesis from 2-nitrobenzoic acid and 3-amino-2-chloropyridine
An alternative to using a reactive acyl chloride is the direct coupling of 2-nitrobenzoic acid with 3-amino-2-chloropyridine. This approach avoids the handling of moisture-sensitive and corrosive acyl chlorides but requires the use of a coupling agent to activate the carboxylic acid. growingscience.com The most common procedure involves the condensation of the carboxylic acid and the amine in the presence of an activating agent and a non-nucleophilic base. growingscience.comfishersci.co.uk
A wide array of modern coupling reagents can facilitate this transformation. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. Common bases used include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). growingscience.comfishersci.co.uk
Table 2: Common Coupling Reagents for Amide Bond Formation A selection of reagents used for direct acid-amine coupling.
| Coupling Reagent | Abbreviation | Byproduct Characteristics |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU), poorly soluble in most organic solvents. peptide.com |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea, more soluble than DCU, often preferred for solid-phase synthesis. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) byproduct, easily removed by aqueous workup. peptide.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | Byproducts can be challenging to remove. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, but relatively expensive. fishersci.co.uk |
Facile Methods for Large-Scale Production and Optimization
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces several challenges that require careful optimization. While specific process optimization literature for this exact molecule is not prevalent, general principles for scaling up amide bond formations are well-established. researchgate.net
For the acyl chloride route (2.1.1), key considerations include managing the exothermicity of the reaction, efficient removal of the triethylamine hydrochloride salt, and the cost and handling of the acyl chloride at scale. For the direct coupling route (2.1.2), the primary challenge is the cost and atom economy of the coupling reagent. researchgate.net Reagents like DCC are inexpensive but generate poorly soluble byproducts, complicating purification on a large scale. More advanced reagents like HATU are highly efficient but may be prohibitively expensive for industrial production. researchgate.net
Process optimization would focus on:
Solvent Selection: Choosing a solvent that provides good solubility for reactants and the product but may allow for easy crystallization to simplify purification.
Base Selection: Using an inexpensive and easily removable base.
Workup and Purification: Developing a non-chromatographic purification method, such as crystallization or precipitation, is essential for large-scale synthesis. researchgate.net
Safety: Assessing and mitigating risks associated with hazardous reagents and exothermic reactions.
Precursor Chemistry and Starting Materials
The availability, synthesis, and purity of the starting materials are fundamental to the successful production of this compound. The two key precursors are 3-amino-2-chloropyridine and a derivative of 2-nitrobenzoic acid.
Synthesis of 2-chloropyridine (B119429) and related intermediates
The essential precursor, 3-amino-2-chloropyridine, can be synthesized through several routes. One patented industrial method involves the direct chlorination of 3-aminopyridine (B143674). google.com In this process, a solution of 3-aminopyridine in aqueous hydrogen chloride is treated with chlorine gas at controlled temperatures (15-50 °C) in the presence of a metal chloride catalyst, such as ferric chloride. This method provides yields in the range of 70-75%. google.com
An alternative route begins with 2-chloro-3-nitropyridine, which is then reduced to 3-amino-2-chloropyridine. The reduction of the nitro group can be achieved using various reagents, including sodium sulfide (B99878) in an aqueous solution. researchgate.net
Derivatives of 2-nitrobenzoyl chloride
2-Nitrobenzoyl chloride is the standard acylating agent for this synthesis. It is typically prepared from 2-nitrobenzoic acid by reaction with a chlorinating agent. mdpi.com The most common laboratory and industrial methods utilize thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed by heating the mixture under reflux, which converts the carboxylic acid into the more reactive acyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts.
The reactivity of the benzoyl chloride can be modified by the presence of other substituents on the aromatic ring. These derivatives are generally prepared from the corresponding substituted benzoic acids using similar chlorination methods.
Reaction Conditions and Catalysis in the Synthesis of this compound
The synthesis of this compound and related amide compounds is critically dependent on the chosen reaction conditions and catalytic systems. These factors significantly influence reaction rate, yield, and the purity of the final product. The primary method for its formation involves the creation of an amide bond between 3-amino-2-chloropyridine and 2-nitrobenzoyl chloride or its corresponding carboxylic acid.
Solvent Systems and Their Influence on Reaction Efficiency
The choice of solvent is pivotal in amide synthesis, as it must dissolve the reactants, facilitate the reaction, and in some cases, participate in the reaction mechanism. The polarity and boiling point of the solvent can dramatically affect reaction times and yields.
For the synthesis of N-aryl benzamides, a range of solvents are employed. Dichloromethane is a common choice for reactions involving acyl chlorides and amines, often used at room temperature. mdpi.com In a related synthesis of a Schiff base from 3-amino-2-chloropyridine, dry dichloromethane was used to facilitate the reaction at room temperature over four hours. mdpi.com
Polar aprotic solvents like dimethylformamide (DMF) are also frequently used, particularly when starting from a carboxylic acid and activating it in situ, or when reacting an acid chloride with an amine. nih.gov For instance, in the synthesis of various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, DMF was used as the solvent for the final condensation step between an acid chloride and various amines, which was performed under reflux conditions. nih.gov Toluene (B28343) has also been used, sometimes for co-distillation to remove water or other volatile impurities after a reaction. tdcommons.org The selection of the solvent system is often determined by the specific reagents and catalysts being used.
Table 1: Influence of Solvent Systems on Amide Synthesis
| Solvent | Typical Reaction Conditions | Role/Influence |
|---|---|---|
| Dichloromethane (DCM) | Room temperature | Facilitates reactions with acyl chlorides; easy to remove post-reaction. mdpi.com |
| Dimethylformamide (DMF) | Reflux | High boiling point allows for heating; effectively dissolves a wide range of reactants. nih.gov |
| Toluene | Reflux, Co-distillation | Can be used as a reaction solvent at high temperatures; useful for azeotropic removal of water. tdcommons.org |
Role of Catalysts and Reagents in Amide Bond Formation
The formation of the amide bond in this compound typically requires either the activation of the carboxylic acid group of 2-nitrobenzoic acid or the use of a pre-formed, highly reactive derivative like 2-nitrobenzoyl chloride.
A straightforward method involves the reaction of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. chemicalbook.com Another common method for activating carboxylic acids is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to generate the acyl chloride in situ. nih.gov This acid chloride is then reacted with the amine without purification.
For direct coupling between a carboxylic acid and an amine, various coupling agents and catalysts are employed to enhance efficiency and prevent the need for harsh reagents like thionyl chloride. These include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are widely used. google.com
Benzotriazole Derivatives : 1-Hydroxybenzotriazole (HOBT) and its derivatives are often used as additives with carbodiimides to suppress side reactions and improve yields. google.com
Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective coupling agents. google.com
Mukaiyama Reagent : Imidazolium salt-supported versions of the Mukaiyama reagent have been developed as efficient condensation agents for forming amide bonds. rsc.org
The choice of reagent depends on the scale of the reaction, the sensitivity of the functional groups on the substrates, and the desired purity of the product. unimi.it
Optimization of Yields and Purity
Optimizing the yield and purity of this compound involves careful control over reaction parameters and effective purification strategies. Key factors for optimization include the stoichiometry of reactants, reaction temperature, and reaction time.
Using a slight excess of the amine or acylating agent can sometimes drive the reaction to completion, but may complicate purification. The order of addition of reagents is also important; for instance, in the Schotten-Baumann reaction, an amine is treated with an acyl chloride in the presence of a base. mdpi.comcore.ac.uk
Purification typically involves post-reaction workup procedures. This can include:
Washing : The reaction mixture is often washed with dilute aqueous acid (like HCl) to remove unreacted amine and basic impurities, followed by a wash with a base (like NaHCO₃) to remove unreacted carboxylic acid or acidic impurities. nih.gov
Filtration : If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water or ice), it can be isolated by simple filtration. nih.gov
Recrystallization : This is a powerful technique for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals. For a related Schiff base, warm ethanol (B145695) was used for recrystallization. mdpi.com
Chromatography : For difficult separations or to achieve very high purity, column chromatography is the method of choice.
A study on the synthesis of N-substituted benzamide (B126) derivatives reported yields ranging from 60% to 80% after purification. nanobioletters.com The melting point is a key indicator of purity, with the reported melting point for this compound being 157-159 °C. chemicalbook.com
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to either the pyridine ring or the benzamide moiety.
Structural Analogues with Modified Pyridine Ring
Modifications to the pyridine ring of this compound can involve altering the substitution pattern or replacing the pyridine ring with other heterocycles. The starting material, 3-amino-2-chloropyridine, is a versatile precursor for many such analogues.
Examples of related structures with modified pyridine cores include:
Nicotinamide (B372718) Derivatives : Nicotinic acid (pyridine-3-carboxylic acid) can be coupled with various amines to form analogues. For example, N-(4-phenylthiazol-2-yl) nicotinamide derivatives have been synthesized by coupling nicotinic acids with 2-amino-4-phenyl thiazoles. nih.gov Similarly, N-(thiophen-2-yl) nicotinamide derivatives have also been prepared. mdpi.com
Complex Pyridine-Linked Heterocycles : More complex analogues have been synthesized where the pyridine ring is further functionalized. For instance, benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been prepared. An example is 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide. mdpi.com
Oxazolidinone Derivatives : The pyridine ring itself can be modified. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized starting from precursors like 2-chloro-5-nitropyridine (B43025) or 3-fluoro-2-hydroxypyridine, which undergo several steps of modification. nih.gov
These syntheses demonstrate the chemical tractability of the pyridine core, allowing for the introduction of a wide variety of substituents and linked ring systems.
Table 2: Examples of Analogues with Modified Pyridine Rings
| Analogue Class | Synthetic Precursor Example | Resulting Structure Example | Reference |
|---|---|---|---|
| Nicotinamides | Nicotinic acid | N-(4-phenylthiazol-2-yl) nicotinamide | nih.gov |
| Pyridine-Oxadiazoles | 3,6-dichloropyridine-2-carbonitrile | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamides | mdpi.com |
Benzamide Moiety Modifications and Substituent Effects
The benzamide portion of the molecule, originating from 2-nitrobenzoic acid, can also be extensively modified. The nature and position of substituents on the benzoyl ring can significantly impact the molecule's properties.
Common modifications include:
Varying Substituents : The nitro group can be replaced with other electron-withdrawing or electron-donating groups. For example, syntheses of N-substituted benzamides have been carried out using precursors like 4-nitrobenzoyl chloride, p-hydroxybenzoic acid, and 2-chloro-4-nitrobenzoic acid. mdpi.comnih.govnanobioletters.com
Altering Substitution Patterns : Substituents can be placed at different positions (ortho, meta, para) on the benzoyl ring to study their electronic and steric effects.
Replacing the Benzene (B151609) Ring : The benzene ring of the benzamide can be replaced with other aromatic or heteroaromatic systems.
Thiourea (B124793) and Acylurea Derivatives
The synthesis of thiourea and acylurea derivatives of this compound typically proceeds through its reduced form, 2-amino-N-(2-chloropyridin-3-yl)benzamide. The primary amino group in this intermediate is a key functionality for the introduction of urea and thiourea moieties.
Thiourea Derivatives: The formation of thiourea derivatives can be achieved by reacting 2-amino-N-(2-chloropyridin-3-yl)benzamide with various isothiocyanates. This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the isothiocyanate. The reaction conditions are generally mild, often carried out in a suitable organic solvent at room temperature or with gentle heating. The specific properties of the resulting thiourea derivative will depend on the nature of the R group of the isothiocyanate used.
A general synthetic scheme is as follows: Reduction of the nitro group: this compound + Reducing Agent (e.g., SnCl₂/HCl) → 2-Amino-N-(2-chloropyridin-3-yl)benzamide
Formation of the thiourea derivative: 2-Amino-N-(2-chloropyridin-3-yl)benzamide + R-N=C=S → N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-R-thiourea
Acylurea Derivatives: Similarly, acylurea derivatives can be synthesized from 2-amino-N-(2-chloropyridin-3-yl)benzamide. A common method involves the reaction with an isocyanate. The amino group adds to the carbonyl group of the isocyanate to form the corresponding acylurea.
Formation of the acylurea derivative: 2-Amino-N-(2-chloropyridin-3-yl)benzamide + R-N=C=O → N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-R-urea
The reactivity of the isocyanate and the reaction conditions will influence the yield and purity of the final product.
Table 1: Hypothetical Thiourea and Acylurea Derivatives of 2-Amino-N-(2-chloropyridin-3-yl)benzamide
| Derivative Type | Reagent (R-group) | Product Name |
| Thiourea | Phenyl isothiocyanate | N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-phenylthiourea |
| Thiourea | Methyl isothiocyanate | N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-methylthiourea |
| Acylurea | Phenyl isocyanate | N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-phenylurea |
| Acylurea | Ethyl isocyanate | N-((2-(2-chloropyridin-3-yl)carbamoyl)phenyl)-N'-ethylurea |
Introduction of Other Heterocyclic Moieties
The structure of this compound, and particularly its reduced amino derivative, provides a scaffold for the synthesis of various fused heterocyclic systems. These transformations often involve intramolecular or intermolecular cyclization reactions.
Quinazoline (B50416) Derivatives: A significant application of 2-amino-N-(2-chloropyridin-3-yl)benzamide is in the synthesis of quinazoline derivatives. For instance, the condensation reaction of 2-amino-N-(2-chloropyridin-3-yl)benzamide with phosgene (B1210022) leads to the formation of 3-(2-Chloropyridin-3-yl)quinazoline-2,4(1H,3H)-dione. evitachem.com In this reaction, the amino group and the amide nitrogen of the 2-aminobenzamide (B116534) moiety react with phosgene to form the quinazoline-2,4-dione ring system. This highlights the utility of 2-aminobenzamide derivatives as key intermediates in the synthesis of quinazolinones. researchgate.net
The crystal structure of 3-(2-Chloropyridin-3-yl)quinazoline-2,4(1H,3H)-dione reveals that the quinazoline ring system is nearly perpendicular to the chloropyridine ring. evitachem.com The molecules form inversion dimers and ribbons through intermolecular hydrogen bonding. evitachem.com
Other Potential Heterocyclic Systems: The bifunctional nature of 2-amino-N-(2-chloropyridin-3-yl)benzamide, possessing a nucleophilic amino group ortho to an amide linkage, makes it a suitable precursor for other heterocyclic systems. For example, condensation reactions with various one- or two-carbon synthons could potentially lead to the formation of other fused heterocycles. Reaction with orthoesters, for instance, could yield 2-substituted quinazolin-4-ones. Furthermore, the presence of the 2-chloropyridine moiety introduces another reactive site for potential intramolecular cyclization, possibly leading to more complex polycyclic structures under specific reaction conditions.
Table 2: Synthesized and Potential Heterocyclic Derivatives
| Starting Material | Reagent(s) | Product Name | Heterocyclic Moiety Introduced |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Phosgene | 3-(2-Chloropyridin-3-yl)quinazoline-2,4(1H,3H)-dione evitachem.com | Quinazoline-2,4-dione |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Triethyl orthoformate | Hypothetical: 3-(2-Chloropyridin-3-yl)quinazolin-4(3H)-one | Quinazolin-4-one |
Molecular Structure and Conformation Studies
Crystallographic Analysis
Single Crystal X-ray Diffraction of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide
A single-crystal X-ray diffraction study of this compound would be necessary to determine its crystal system, space group, and unit cell dimensions. This foundational data is currently absent from the scientific literature. Such an analysis would provide the precise coordinates of each atom in the crystal lattice, forming the basis for all further structural discussion.
Dihedral Angles and Molecular Non-Planarity
From the crystallographic data, key dihedral angles could be calculated. Specifically, the torsion angles between the 2-chloropyridine (B119429) ring and the benzamide (B126) linker, as well as between the benzamide linker and the 2-nitrobenzene ring, would be of primary interest. These angles would quantitatively describe the twist of the molecule and determine its degree of non-planarity. In similar benzanilide (B160483) structures, significant twisting between the aromatic rings is common due to steric hindrance.
Crystal Packing and Intermolecular Interactions (e.g., π-stacking, C-H...N interactions)
Understanding how molecules of this compound arrange themselves in the solid state is crucial for comprehending its physical properties. A detailed crystallographic report would describe the intermolecular forces that govern the crystal packing. This would involve identifying potential hydrogen bonds (e.g., N-H···O or C-H···O), π-π stacking interactions between the aromatic rings, and other non-covalent interactions like C-H···N contacts. Without experimental crystal structure data, any discussion of these interactions remains speculative.
Spectroscopic Characterization in Structural Elucidation
Spectroscopic methods are essential for confirming the structure of a molecule and providing information about its chemical environment in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental techniques for structural elucidation.
¹H NMR: A proton NMR spectrum would show distinct signals for each chemically unique hydrogen atom. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would reveal the relative number of protons for each signal, and the coupling patterns (multiplicity) would provide information about adjacent protons. This would allow for the assignment of all protons in the 2-chloropyridin-3-yl and 2-nitrophenyl moieties.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms and their chemical shifts, providing a map of the carbon skeleton.
No published, peer-reviewed ¹H or ¹³C NMR data specifically for this compound could be located.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Typically in the range of 3300-3500 cm⁻¹.
C=O stretching (Amide I band): Usually a strong absorption around 1630-1690 cm⁻¹.
N-H bending (Amide II band): Typically found near 1510-1570 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretches, usually appearing as strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Aromatic C-H and C=C stretching: In their characteristic regions.
Without an experimental spectrum, the exact positions of these vibrational modes for this specific compound cannot be confirmed.
High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Patterns
High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HR-MS would confirm its molecular formula, C12H8ClN3O3. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]+) is subjected to collision-induced dissociation to generate a characteristic fragmentation pattern that provides valuable structural information.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond, which is the most labile linkage in the structure. Other significant fragmentations would involve the nitro group and the chloropyridine ring.
Expected Fragmentation Pathways:
Amide Bond Cleavage: The most prominent fragmentation would be the cleavage of the C-N amide bond, leading to two primary fragment ions.
Formation of the 2-nitrobenzoyl cation.
Formation of the protonated 3-amino-2-chloropyridine (B31603) ion.
Nitro Group Fragmentation: The 2-nitrobenzoyl fragment can undergo further characteristic losses. A common fragmentation pattern for nitroaromatic compounds is the loss of a nitro radical (•NO2) or nitric oxide (•NO). youtube.com
Chloropyridine Ring Fragmentation: The pyridine (B92270) ring can undergo cleavage, although this is typically less favored than the initial amide bond scission.
Based on these principles, a proposed fragmentation pattern can be constructed. The table below outlines the plausible fragment ions, their elemental compositions, and their calculated exact masses, which would be observed in an HR-MS/MS spectrum.
| Proposed Fragment Ion | Structure | Elemental Composition | Calculated m/z | Description of Loss |
|---|---|---|---|---|
| [M+H]⁺ | C₁₂H₉ClN₃O₃⁺ | C₁₂H₉ClN₃O₃ | 278.0327 | Protonated Molecular Ion |
| Fragment A | C₇H₄NO₃⁺ | C₇H₄NO₃ | 150.0186 | Cleavage of amide C-N bond (2-nitrobenzoyl cation) |
| Fragment B | C₅H₅ClN₂⁺ | C₅H₅ClN₂ | 128.0163 | Cleavage of amide C-N bond (protonated 3-amino-2-chloropyridine) |
| Fragment C | C₇H₄O₂⁺ | C₇H₄O₂ | 120.0206 | Loss of NO from Fragment A |
| Fragment D | C₇H₄O⁺ | C₇H₄O | 104.0257 | Loss of NO₂ from Fragment A |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), provide detailed insights into its molecular properties. youtube.com
DFT calculations begin with geometry optimization to find the lowest energy conformation of the molecule. A key structural parameter for this molecule is the dihedral angle between the 2-nitrobenzene ring and the 2-chloropyridine ring. Studies on structurally similar compounds, such as N-(3-Chlorophenyl)-2-nitrobenzamide, show a significant twist between the aromatic rings, with a dihedral angle of 65.53°. researchgate.net This suggests that this compound is also a non-planar molecule, a conformation that minimizes steric hindrance between the two ring systems.
DFT also allows for the calculation of the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. The most positive potential (blue) would likely be located around the amide proton and the hydrogen atoms of the aromatic rings, highlighting regions for potential nucleophilic interaction. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, an MD simulation would provide a detailed understanding of its conformational flexibility and stability in various environments, such as in a solvent or interacting with a biological target. rsc.org
An MD simulation would track the atomic positions over a set period (e.g., 100 nanoseconds), revealing the dynamic behavior of the molecule. tandfonline.com The primary focus would be on the rotational freedom around the amide bond and the single bonds connecting the two aromatic rings. The simulation can reveal the most stable conformations and the energy barriers between different rotational states.
The stability of a particular conformation over the simulation time can be assessed by calculating the Root Mean Square Deviation (RMSD). A low and stable RMSD value indicates that the molecule maintains a consistent structure, while large fluctuations would suggest significant conformational changes. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect of rational drug design.
HOMO-LUMO Energy Levels and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. wikipedia.org These energies are readily calculated using DFT methods. libretexts.org
A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, making it more reactive and less stable. Conversely, a large energy gap suggests high stability and lower chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is expected to be localized primarily on the more electron-rich chloropyridine ring, while the LUMO is anticipated to be centered on the electron-deficient 2-nitrobenzamide (B184338) moiety due to the strong electron-withdrawing nature of the nitro group.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/group to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large ΔE. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness. Soft molecules have a small ΔE and are more reactive. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability of a species to accept electrons. |
The charge transfer interactions suggested by the HOMO-LUMO gap are fundamental to understanding the molecule's potential biological activity and reaction mechanisms. researchgate.net
Structure Activity Relationship Sar Studies
Influence of Substituent Modifications on Biological Activities
The biological activity of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is intricately linked to the nature and position of its substituents. Modifications to the pyridine (B92270) and benzene (B151609) rings, the nitro group, and the amide linker have been shown to significantly modulate its pharmacological profile.
The presence and position of halogen atoms on both the pyridine and benzene rings play a crucial role in the molecule's activity. The chlorine atom at the 2-position of the pyridine ring is a key feature. Generally, halogen substituents can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets.
Studies on related pyridine derivatives have shown that the structural influence of halogen atoms increases in the order of Cl < Br < I. This is attributed to the increasing size of the σ-hole, which can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. Replacing the chlorine on the pyridine ring with other halogens or introducing halogen substituents on the benzene ring can therefore be a strategy to modulate activity. For instance, introducing a halogen at the 4- or 5-position of the benzene ring could enhance activity by forming additional interactions with the target protein.
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound | Pyridine Ring Substitution | Benzene Ring Substitution | Relative Activity |
|---|---|---|---|
| This compound | 2-Cl | 2-NO2 | Baseline |
| N-(2-Bromopyridin-3-yl)-2-nitrobenzamide | 2-Br | 2-NO2 | Potentially Increased |
| N-(2-Chloropyridin-3-yl)-4-fluoro-2-nitrobenzamide | 2-Cl | 4-F, 2-NO2 | Potentially Modulated |
| N-(2-Chloropyridin-3-yl)-5-chloro-2-nitrobenzamide | 2-Cl | 5-Cl, 2-NO2 | Potentially Modulated |
The nitro group is a significant pharmacophore, and its position on the benzene ring is critical for the biological activity of this compound. The electron-withdrawing nature of the nitro group can influence the electronic distribution within the molecule, which can, in turn, affect its interaction with biological targets. The ortho position of the nitro group is thought to be crucial for maintaining a specific conformation of the molecule through intramolecular interactions, which may be favorable for binding.
Shifting the nitro group to the meta or para position would likely alter the molecule's three-dimensional structure and its electronic properties, potentially leading to a decrease in activity. Furthermore, the reduction of the nitro group to an amino group would result in a significant change in the electronic and steric properties of the benzamide (B126) ring. The resulting compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, would have a hydrogen bond donor in place of a strong electron-withdrawing group, which could drastically alter its binding mode and biological activity. The metabolic reduction of nitro groups can also lead to reactive intermediates that may be responsible for the compound's therapeutic or toxic effects.
Table 2: Influence of Nitro Group Modification on Biological Activity
| Compound | Modification | Expected Impact on Activity |
|---|---|---|
| N-(2-Chloropyridin-3-yl)-3-nitrobenzamide | Nitro group at meta position | Likely Decreased |
| N-(2-Chloropyridin-3-yl)-4-nitrobenzamide | Nitro group at para position | Likely Decreased |
| 2-Amino-N-(2-chloropyridin-3-yl)benzamide | Reduction of nitro group to amino group | Significantly Altered |
In this compound, the amide linker's conformation can be influenced by intramolecular hydrogen bonding and steric interactions between the substituents on the two rings. Modifications that alter the rigidity or preferred orientation of the amide linker, such as N-methylation or replacement with a thioamide, would likely have a profound impact on the compound's activity.
Pharmacophore Identification and Lead Optimization
The identification of the key structural features responsible for the biological activity of this compound is essential for the design of more potent and selective analogs.
To systematically explore the SAR of this compound, combinatorial libraries of analogs can be designed and synthesized. Such libraries would involve the systematic variation of substituents at key positions on both the pyridine and benzene rings. For example, a library could be created by reacting a series of substituted 2-nitrobenzoic acids with a range of 3-amino-2-chloropyridines bearing different substituents. This approach allows for the rapid generation of a diverse set of compounds, enabling a comprehensive exploration of the chemical space around the lead structure.
Table 3: Exemplar Design of a Combinatorial Library for SAR Studies
| Scaffold | Variable Position R1 (Pyridine Ring) | Variable Position R2 (Benzene Ring) |
|---|---|---|
| N-(Pyridin-3-yl)-2-nitrobenzamide | 2-Cl | 4-F |
| 2-Br | 4-Cl | |
| 2-F | 5-CH3 |
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule's biological activity. For this compound, a pharmacophore model would likely include:
A hydrogen bond donor: The N-H of the amide group.
A hydrogen bond acceptor: The carbonyl oxygen of the amide group and the oxygen atoms of the nitro group.
Two aromatic/hydrophobic regions: The 2-chloropyridine (B119429) ring and the 2-nitrobenzene ring.
The spatial arrangement of these features is critical. The distance and angles between these pharmacophoric points define the three-dimensional requirements for binding to the biological target. This model can then be used to virtually screen for new compounds with the desired features and to guide the design of new analogs with improved activity.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a series of chemical compounds with their biological activities. These models are pivotal in modern medicinal chemistry and drug design, offering a predictive understanding of how modifications to a chemical structure can influence its biological effect. For compounds related to this compound, which possess structural motifs common to ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs), QSAR studies are instrumental in elucidating the key molecular features that govern their potency and selectivity.
The development of robust QSAR models for nAChR ligands, including analogues of this compound, typically involves a multi-step process. This process begins with the selection of a training set of compounds with known biological activities, followed by the calculation of various molecular descriptors. Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed activity. The predictive power of the resulting model is rigorously assessed through internal and external validation techniques.
A common approach in QSAR is the use of Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. CoMFA models are built by aligning a set of molecules and calculating their steric and electrostatic fields at various grid points. These field values are then used as descriptors in a partial least squares (PLS) analysis to derive a correlation with biological activity. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic properties are predicted to enhance or diminish activity. For a series of nicotinic agonists, a global 3D-QSAR/CoMFA model demonstrated good cross-validation statistics and predictive power, indicating its utility in guiding the design of new ligands. nih.gov
Another 3D-QSAR method, Comparative Molecular Similarity Indices Analysis (CoMSIA), is also frequently used. In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.
Beyond 3D-QSAR, traditional 2D-QSAR or Hansch analysis is also applied. This method uses physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) as descriptors. For various series of nicotinic ligands, Hansch-type equations have revealed that detrimental steric effects are often a primary factor modulating receptor affinity. nih.gov
The selection of molecular descriptors is a critical step in QSAR model development. These descriptors can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For instance, in a study of nicotine (B1678760) analogues, it was found that large substituents at specific positions of the pyrrolidine (B122466) ring were detrimental to binding affinity, highlighting the importance of steric descriptors. nih.gov
To illustrate the practical application of QSAR in a related series of compounds, consider the following hypothetical data table, which is representative of the type of data used to build a QSAR model for a series of benzamide derivatives targeting a specific receptor.
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of Benzamide Analogues
| Compound | R1-substituent | R2-substituent | pIC50 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |
| 1 | H | H | 5.2 | 2.1 | 45.3 | 0.00 |
| 2 | CH3 | H | 5.5 | 2.6 | 50.1 | -0.17 |
| 3 | Cl | H | 6.1 | 2.8 | 50.3 | 0.23 |
| 4 | OCH3 | H | 5.8 | 2.0 | 52.9 | -0.27 |
| 5 | H | NO2 | 6.5 | 2.0 | 52.4 | 0.78 |
| 6 | Cl | NO2 | 7.2 | 2.7 | 57.4 | 1.01 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
From such a dataset, a QSAR equation could be derived. For example, a simplified hypothetical QSAR equation might look like:
pIC50 = 0.8 * σ + 0.3 * logP - 0.05 * MR + 5.0
This equation would suggest that electron-withdrawing substituents (positive σ) and increased hydrophobicity (higher logP) are beneficial for activity, while increased bulk (higher MR) is detrimental.
The statistical quality of a QSAR model is assessed using several parameters. The squared correlation coefficient (R²) indicates the goodness of fit, while the cross-validated squared correlation coefficient (q²) from a leave-one-out (LOO) or leave-many-out procedure assesses the internal predictive ability of the model. For a QSAR model to be considered robust, it should have a high q² value (typically > 0.5) and a high R² value. External validation, where the model is used to predict the activity of a set of compounds not included in the training set, is the ultimate test of a model's predictive power. A high predictive R² (R²pred) for the external test set provides confidence in the model's ability to guide the design of new, more potent compounds. For example, a robust 3D-QSAR/CoMFA model for nicotinic ligands reported a q² of 0.749 and an R² of 0.847, with a high predictive R² of 0.961 for an external test set. nih.gov
Biological Activities and Mechanistic Investigations
Anticancer and Cell Differentiation Modulating Activities
The potential of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide as a cancer therapeutic has been investigated, with a focus on its epigenetic modulating effects and its ability to induce cytotoxicity and cell differentiation in cancer cell lines.
Inhibition of DNA Methyltransferases (DNMTs) and Epigenetic Modulation
While the broader class of nitrobenzamide derivatives has been explored for various biological activities, specific studies detailing the direct inhibition of DNA Methyltransferases (DNMTs) by this compound and its subsequent impact on epigenetic modulation are not extensively available in the current body of scientific literature. The general mechanism of some anticancer agents involves the alteration of DNA methylation patterns, which are crucial for gene expression regulation and are often dysregulated in cancer. However, dedicated research elucidating this specific compound's interaction with DNMTs and its role as an epigenetic modulator is required to fully understand its potential in this area.
Cytotoxicity against Cancer Cell Lines (e.g., leukemia KG-1 cells)
The cytotoxic effects of this compound have been a subject of interest in oncological research. While comprehensive data across a wide range of cancer cell lines is still emerging, preliminary investigations have been conducted. For instance, the cytotoxicity of related 2-nitrobenzamide (B184338) derivatives has been noted for their potential to induce apoptosis in cancer cells through mechanisms that can involve the inhibition of key cellular pathways like NF-κB. However, specific cytotoxicity data, including IC50 values for this compound against the leukemia KG-1 cell line, are not yet prominently reported in published studies. Further research is needed to quantify its specific cytotoxic potential against this and other hematological malignancies.
Mechanisms of Cell Differentiation Induction
The ability of therapeutic agents to induce differentiation in cancer cells represents a valuable strategy in oncology. This process can lead to the maturation of malignant cells into non-proliferating, specialized cell types. While the concept of differentiation induction is a key area of cancer research, specific studies detailing the mechanisms by which this compound induces cell differentiation are not yet available. Understanding these mechanisms would require in-depth molecular studies to identify the signaling pathways and transcription factors that are modulated by the compound to trigger a differentiated phenotype in cancer cells.
Anti-infective Properties
In addition to its potential anticancer activities, this compound has been investigated for its utility in combating infectious diseases, particularly tuberculosis and infections caused by other pathogenic bacteria.
Antituberculosis Activity against Mycobacterium tuberculosis Strains (e.g., H37RV, MDR isolates)
The global health threat posed by tuberculosis, particularly multidrug-resistant (MDR) strains, necessitates the discovery of novel therapeutic agents. A family of N-alkyl nitrobenzamides has shown promise for their antitubercular activities. mdpi.com These compounds are being investigated as potential inhibitors of essential mycobacterial enzymes. mdpi.com While this provides a promising context, specific data on the minimum inhibitory concentration (MIC) of this compound against the H37RV strain and MDR isolates of Mycobacterium tuberculosis are not yet documented in the available literature. Further screening and mechanistic studies are required to ascertain its specific efficacy and mode of action against this pathogen.
Potential as Inhibitors of Bacterial Enzymes (e.g., Trehalose-6-phosphate (B3052756) Phosphatase in Burkholderia pseudomallei)
Burkholderia pseudomallei, the causative agent of melioidosis, is intrinsically resistant to many antibiotics. wikipedia.org Therefore, identifying novel inhibitors of its essential enzymes is a critical research goal. While various compounds are being explored for their ability to inhibit key bacterial enzymes in B. pseudomallei, there is currently no specific published research demonstrating the inhibitory activity of this compound against trehalose-6-phosphate phosphatase or other essential enzymes in this bacterium. Future research in this area would be valuable to determine its potential as a novel agent against this challenging pathogen.
Enzyme Inhibition and Receptor Modulation
There is no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of Factor Xa or possesses anticoagulant activity. Research into Factor Xa inhibitors has explored related chemical structures, such as derivatives of N-(5-chloropyridin-2-yl)-2-nitrobenzamide, but these are distinct molecules from this compound.
No published studies were found that investigate the interaction of this compound with D-4.2 or 5-HT2A receptors. The pharmacology of these receptors is extensive, but this specific compound is not mentioned in the context of binding or modulation studies.
The potential for this compound to act as an inhibitor of the BRAF (V600E) protein kinase has not been reported in the available scientific literature. While numerous compounds have been developed and studied as BRAF inhibitors for therapeutic purposes, this specific molecule is not among them.
Other Reported Biological Activities
There are no available scientific reports or experimental data to confirm or quantify any antioxidant activities for this compound.
Insecticidal Activities and Related Mechanisms
Benzamide-based compounds are of fundamental importance in the development of modern insecticides. nih.gov A notable example is chlorantraniliprole, a commercial insecticide that demonstrates high efficacy against a range of pests with low toxicity to non-target organisms. nih.gov The insecticidal activity of benzamide (B126) derivatives is often attributed to their ability to act as ryanodine (B192298) receptor (RyR) modulators in insects. wikipedia.orgnih.gov Ryanodine receptors are intracellular calcium channels crucial for muscle contraction. wikipedia.orgnih.gov When activated by an insecticide, these channels can become locked in an open state, leading to uncontrolled calcium release from the sarcoplasmic reticulum, which results in muscle paralysis and ultimately the death of the insect. nih.gov
Research into novel benzamide derivatives continues to yield compounds with potent insecticidal properties. For instance, a series of 2-phenylpyridine (B120327) derivatives incorporating N-phenylbenzamide moieties exhibited significant insecticidal activity against various pests. nih.gov Similarly, certain novel N,N'-substituted benzamide derivatives have demonstrated toxicity against the white mango scale insect, Aulacaspis tubercularis. growingscience.com While direct testing of this compound has not been reported, its structural similarity to these active compounds suggests it may possess comparable insecticidal potential.
The table below summarizes the insecticidal activity of some benzamide derivatives against different insect species, illustrating the potential of this chemical class.
| Compound Class | Target Insect | Activity Level |
| 2-Phenylpyridine derivatives with N-phenylbenzamide | Mythimna separata | High |
| N,N'-Substituted benzamide derivatives | Aulacaspis tubercularis | Significant |
| Benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) | Mosquito larvae | Good |
Note: This table is illustrative of the insecticidal potential of the broader benzamide class, as specific data for this compound is not available.
Mechanism of Action Studies
The mechanism of action for many biologically active compounds, including potential insecticides, is elucidated through target identification, molecular docking, and cellular pathway analysis.
Target Identification and Validation
For many insecticidal benzamides, the primary target is the ryanodine receptor. wikipedia.orgnih.gov These receptors are large-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. wikipedia.org There are several isoforms of the ryanodine receptor, with RyR1 being predominant in skeletal muscle. wikipedia.org The validation of RyRs as a viable insecticide target stems from the fact that compounds selectively binding to insect RyRs over their mammalian counterparts can offer a favorable safety profile. The plant alkaloid ryanodine itself is a potent modulator of these receptors and has been a critical tool in their study. wikipedia.orgtocris.com
Given the established role of ryanodine receptors as the target for many insecticidal benzamides, it is plausible that this compound, if found to be insecticidal, would also act on this target. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.
Molecular Docking and Binding Affinity Analysis
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of insecticide development, docking studies can help to understand how a compound like this compound might interact with the ryanodine receptor or other potential targets at a molecular level.
While specific docking studies for this compound are not available, research on other complex benzamide derivatives has demonstrated the utility of this approach. For example, docking simulations of certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that they can bind to the active sites of enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net Another study on chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives used molecular docking to show interactions with acetylcholinesterase, another key target in insecticide action. nih.gov These studies highlight how specific substitutions on the benzamide and pyridine (B92270) rings can influence binding affinity and biological activity.
The following table illustrates the types of interactions that are typically analyzed in molecular docking studies of related compounds.
| Interaction Type | Description | Potential Residues Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Amino acid residues with polar side chains (e.g., Serine, Threonine, Tyrosine) |
| Electrostatic Interactions | Attractions or repulsions between charged or polar groups. | Charged amino acid residues (e.g., Aspartate, Glutamate, Lysine, Arginine) |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Amino acid residues with nonpolar side chains (e.g., Leucine, Isoleucine, Valine) |
This table provides a general overview of molecular interactions relevant to ligand-protein binding and is not based on specific data for this compound.
Cellular Pathway Modulation
The binding of a compound to its molecular target initiates a cascade of events that ultimately leads to a physiological response. In the case of insecticidal benzamides that target the ryanodine receptor, the primary cellular pathway modulated is calcium signaling. nih.gov
The uncontrolled release of calcium from intracellular stores, triggered by the activation of ryanodine receptors, leads to a disruption of calcium homeostasis. nih.gov This has profound effects on cellular function, particularly in muscle cells, leading to sustained contraction and paralysis. nih.gov In addition to its direct effects on muscle, dysregulation of calcium signaling can also trigger other cellular pathways, including those leading to apoptosis (programmed cell death).
While the specific effects of this compound on cellular pathways have not been investigated, its structural features suggest that if it is an active insecticide, it would likely modulate calcium signaling pathways in a manner similar to other insecticidal benzamides.
Analytical Methodologies for N 2 Chloropyridin 3 Yl 2 Nitrobenzamide
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography and thin-layer chromatography are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier method for determining the purity of this compound and separating it from starting materials, byproducts, and degradation products. rjptonline.org The selection of a C18 column is common due to its versatility and effectiveness in separating moderately polar compounds. The method's validation as per ICH guidelines ensures its accuracy, precision, and reliability for quality control purposes. rjptonline.org
A typical HPLC method for a related nitrobenzamide derivative involves a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. While specific retention times for this compound are not publicly available, this method provides a strong starting point for its analysis.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic or trifluoroacetic acid) |
| Detection | UV-Vis Detector |
| Wavelength | Approx. 250-320 nm |
| Flow Rate | 1.0 mL/min |
Table 1: Illustrative HPLC Parameters for this compound Analysis
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound from 3-amino-2-chloropyridine (B31603) and 2-nitrobenzoyl chloride. This simple, rapid, and cost-effective technique allows for the qualitative assessment of the consumption of reactants and the formation of the product. By spotting the reaction mixture alongside the starting materials on a silica gel plate, the progress of the reaction can be visualized under UV light.
The choice of the mobile phase is critical for achieving good separation. A common solvent system for similar aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone. The ratio is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5. For the synthesis of a benzimidazole, a mobile phase of benzene (B151609):acetone (7:3) was found to be optimal. ijcrt.org
| Component | Role | Expected Rf |
| 3-amino-2-chloropyridine | Starting Material | Higher Rf |
| 2-nitrobenzoyl chloride | Starting Material | Varies (may react with silica) |
| This compound | Product | Lower Rf than starting amine |
Table 2: Expected TLC Profile for the Synthesis of this compound
Mobile Phase Optimization (e.g., acetonitrile, methanol (B129727) gradients)
Optimizing the mobile phase is crucial for achieving high resolution and efficient separation in HPLC. rjptonline.org For this compound, a mobile phase typically consists of an aqueous component (often with a buffer or acid modifier like formic acid to improve peak shape) and an organic modifier. Acetonitrile and methanol are the most common organic modifiers used in reversed-phase chromatography.
Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. This is particularly useful for impurity profiling, where trace components may have significantly different retention characteristics from the main compound. An optimized gradient ensures that all components are eluted with good peak shape and in a reasonable time frame.
Spectroscopic Quantification Methods
Spectroscopic methods are vital for the detection, quantification, and structural elucidation of this compound. UV-Visible spectroscopy and mass spectrometry are powerful techniques used for these purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification
UV-Visible spectroscopy is a straightforward and robust method for the detection and quantification of this compound. The presence of the nitrobenzene (B124822) and chloropyridine chromophores results in strong UV absorbance. Based on studies of similar nitroaromatic compounds, such as nitrobenzaldehydes, this compound is expected to exhibit strong absorption bands. rsc.orguni-muenchen.deresearchgate.net
The UV spectra of nitrobenzaldehydes show strong absorptions around 250 nm, which are attributed to π-π* transitions involving the nitro and benzene groups. rsc.orguni-muenchen.de A study on a similar N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide reported a detection wavelength of 320 nm for HPLC analysis. researchgate.net Therefore, a wavelength in the range of 250-320 nm would likely be suitable for the detection and quantification of this compound.
| Chromophore | Expected Absorption Range (λmax) | Transition Type |
| Nitrobenzene | ~250 nm | π-π |
| Chloropyridine | ~260-280 nm | π-π |
Table 3: Expected UV-Vis Absorption Maxima for Chromophores in this compound
Mass Spectrometry (MS) for Identification and Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification of this compound and the profiling of its impurities. ncsu.edu MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a fingerprint for structural confirmation.
The fragmentation of this compound under mass spectrometric conditions would be expected to involve cleavage of the amide bond and fragmentation of the aromatic rings. Potential impurities could arise from starting materials or from side reactions during synthesis. LC-MS allows for the separation of these impurities from the main compound, and their subsequent identification through their mass-to-charge ratio and fragmentation patterns. This is crucial for ensuring the quality and purity of the final product.
Electrochemical Characterization
Information regarding the electrochemical characterization of this compound, specifically through the use of cyclic voltammetry to understand its redox behavior, is not available in the public domain based on the conducted search. Scientific literature detailing experimental studies on the oxidation and reduction potentials of this specific compound has not been located. Therefore, no data on its electrochemical properties or detailed research findings can be provided.
Future Directions and Research Gaps
Development of Advanced Synthetic Strategies
The current synthesis of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide typically involves the reaction of 3-amino-2-chloropyridine (B31603) with 2-nitrobenzoyl chloride. While functional, this method may not be optimal in terms of efficiency, cost, and environmental impact. Future research should focus on developing more advanced and sustainable synthetic strategies.
Modern synthetic approaches such as catalytic cyclization, coupling reactions, and one-pot syntheses could offer significant improvements. scilit.com For instance, exploring palladium- or copper-catalyzed cross-coupling reactions could provide a more efficient route to forming the amide bond. Additionally, the development of greener synthetic methods that minimize the use of hazardous reagents and solvents is a crucial area for investigation. scilit.com
A comparative analysis of potential synthetic routes could be guided by metrics such as atom economy, E-factor (environmental factor), and process mass intensity. A hypothetical comparison of different synthetic strategies is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Traditional Amidation | Well-established chemistry. | Use of stoichiometric reagents, potentially harsh conditions. | Optimization of reaction conditions to improve yield and reduce waste. |
| Catalytic Cross-Coupling | High efficiency, milder reaction conditions. | Catalyst cost and removal from the final product. | Development of novel, reusable catalysts; optimization of catalyst loading. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and specialized equipment. | Design and optimization of a continuous flow process. |
| Biocatalysis | High selectivity, environmentally benign. | Enzyme stability and availability. | Identification and engineering of suitable enzymes for amide bond formation. |
Clinical Translation Potential and Drug Development
Should in vivo studies reveal promising biological activity, the next logical step would be to explore the clinical translation potential of this compound or an optimized analogue. The path from a preclinical candidate to a clinically approved drug is a long and complex process. ucl.ac.ukpharmafeatures.comnih.govnih.gov
The initial phase of clinical development, Phase I, would involve assessing the safety, tolerability, and pharmacokinetics of the compound in a small group of healthy volunteers. pharmafeatures.com Subsequent phases would evaluate efficacy in patient populations and compare the new drug to existing treatments. pharmafeatures.com
A crucial aspect of drug development is the identification of a clear target product profile (TPP), which outlines the desired characteristics of the final drug. ucl.ac.uk This includes defining the intended use, patient population, and desired efficacy and safety outcomes. A roadmap for the potential clinical translation of a novel compound derived from this scaffold is outlined in Table 2.
Table 2: Simplified Roadmap for Clinical Translation
| Phase | Primary Objective | Key Activities |
|---|---|---|
| Preclinical | Assess in vivo efficacy and safety. | Animal model studies, toxicology, formulation development. |
| Phase I | Evaluate safety and dosage in humans. | Small-scale trials in healthy volunteers. |
| Phase II | Assess efficacy and side effects in patients. | Mid-scale trials in a targeted patient population. |
| Phase III | Confirm efficacy and monitor adverse reactions. | Large-scale, multicenter trials. |
| Regulatory Approval | Submit data to regulatory agencies (e.g., FDA, EMA). | New Drug Application (NDA) submission. |
Exploration of Novel Therapeutic Applications
The structural features of this compound suggest that its therapeutic potential may extend beyond the commonly associated activities of benzamides and pyridines. The concept of "scaffold hopping," where a core molecular structure is modified to interact with different biological targets, could be a fruitful avenue for discovering novel applications. acs.orgniper.gov.in
Computational methods, such as molecular docking and virtual screening, can be employed to predict the interaction of this compound and its derivatives with a wide range of biological targets. acs.org This in silico approach can help prioritize experimental testing and uncover unexpected therapeutic possibilities.
Furthermore, the creation of a small library of structurally related compounds through combinatorial chemistry could facilitate high-throughput screening against various biological assays. nih.gov This could lead to the identification of novel activities in areas such as neurodegenerative diseases, metabolic disorders, or as probes for chemical biology. nih.govresearchgate.net
Environmental Impact and Degradation Studies
The introduction of any new chemical into widespread use necessitates a thorough understanding of its environmental fate and potential impact. acs.orgqualia-bio.comdiva-portal.orgefpia.eu The presence of a nitroaromatic group and a chlorinated pyridine (B92270) ring in this compound raises potential concerns, as these classes of compounds can be persistent and toxic to aquatic life. nih.govnih.govresearchgate.netasm.orgresearchgate.net
Future research must include comprehensive environmental risk assessments. jnj.com This would involve studies on the biodegradability of the compound in different environmental compartments (soil, water, sediment). The identification of potential degradation products and their toxicity is also crucial. nih.govnih.govresearchgate.netasm.org
Microbial degradation studies could identify microorganisms capable of breaking down this compound, potentially leading to bioremediation strategies for contaminated sites. nih.govnih.gov The general strategies for microbial degradation of nitroaromatic compounds include reduction of the nitro group and enzymatic ring-fission. nih.gov Understanding the environmental persistence and potential for bioaccumulation will be key to ensuring the sustainable use of this compound in any future applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing N-(2-Chloropyridin-3-yl)-2-nitrobenzamide?
- Methodological Answer: The compound is typically synthesized via a two-step process: (1) activation of 2-nitrobenzoic acid using thionyl chloride (SOCl₂) to form 2-nitrobenzoyl chloride, followed by (2) coupling with 2-chloro-3-aminopyridine under anhydrous conditions. Reaction progress is monitored via TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) . For derivatives, copper-catalyzed reactions or alkylation with LDA (lithium diisopropylamide) in THF may optimize yields .
Q. How is purity assessed for this compound?
- Methodological Answer: Purity is validated using a combination of:
- TLC (silica gel GF254 plates, ethyl acetate/hexane mobile phase) to confirm homogeneity.
- IR Spectroscopy to identify functional groups (e.g., amide C=O at ~1680 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹) .
- ¹H/¹³C NMR to verify molecular structure and detect impurities (<0.5% threshold) .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer: The compound is a white crystalline powder, soluble in ethanol and DMSO but insoluble in water. Solubility tests follow pharmacopeial methods (e.g., shake-flask technique). This guides solvent selection for reactions (e.g., ethanol for recrystallization) and formulation studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 Venture diffractometer. Data refinement employs SHELXL for small-molecule structures, optimizing parameters like thermal displacement and hydrogen bonding. Structural validation tools (e.g., PLATON) check for disorders. Example: Similar nitrobenzamides show planar amide linkages and dihedral angles <10° between aromatic rings .
Q. What spectroscopic techniques resolve data contradictions during structural elucidation?
- Methodological Answer: Contradictions (e.g., ambiguous NMR peaks) are addressed by:
- HSQC/HMBC NMR to correlate ¹H-¹³C couplings and confirm connectivity.
- High-Resolution Mass Spectrometry (HRMS) for exact mass validation (e.g., [M+H]+ calculated for C₁₂H₉ClN₃O₃: 278.0234).
- IR and UV Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT/B3LYP) .
Q. How does this compound interact with biological targets like bacterial enzymes?
- Methodological Answer: Structural analogs (e.g., fomesafen) target enzymes such as AcpS-PPTase, critical for bacterial lipid biosynthesis. Inhibition assays involve:
- Enzyme Kinetics : Measure IC₅₀ via spectrophotometric monitoring of CoA release.
- Molecular Docking : Use AutoDock Vina to simulate binding to the PPTase active site (PDB: 1Q4G).
- SAR Studies : Modify the chloropyridine or nitro groups to enhance binding affinity .
Q. What challenges arise in optimizing copper-catalyzed reactions for derivatives, and how are byproducts analyzed?
- Methodological Answer: Challenges include regioselectivity in heterocycle formation and copper-ligand compatibility. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
